N-methylmethanamine;nitrous acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

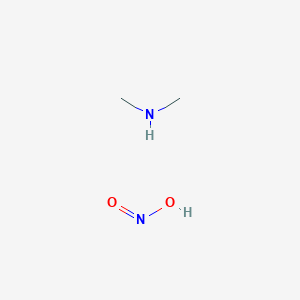

N-methylmethanamine: is a reactive molecular substance containing a methyl group attached to an imine. It can be written as CH₃N=CH₂. This compound is formed naturally in the Earth’s atmosphere by the oxidation of dimethylamine and trimethylamine, both of which are produced by animals or burning . Nitrous acid (HNO₂) is a weak and unstable acid that is typically prepared in situ for reactions. It is known for its role in the diazotization of amines and other organic reactions .

Preparation Methods

N-methylmethanamine: can be synthesized through several methods:

From Dimethylamine: By first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.

Thermal Decomposition: It can be formed directly by heating trimethylamine to 515°C, which decomposes into methane and N-methylmethanamine.

From Trimer: Heating 1,3,5-trimethyl-1,3,5-triazinane to 450°C also produces N-methylmethanamine.

Nitrous acid: is typically prepared immediately before use by acidifying a solution of sodium nitrite with a mineral acid like hydrochloric acid .

Chemical Reactions Analysis

N-methylmethanamine: undergoes several types of reactions:

Oxidation: It can be oxidized in the atmosphere, forming various products.

Decomposition: When heated to 535°C, it decomposes to hydrogen cyanide and methane.

Self-Reaction: On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane.

Nitrous acid: reacts with amines in a way that distinguishes primary, secondary, and tertiary amines:

Primary Amines: React with nitrous acid to produce nitrogen gas.

Secondary Amines: Form an insoluble oil (N-nitrosamine).

Tertiary Amines: Form a clear solution (ammonium salt formation).

Scientific Research Applications

N-methylmethanamine: and its derivatives are used in various fields:

Chemistry: As intermediates in organic synthesis and in the production of other chemicals.

Biology and Medicine: In the synthesis of biologically active compounds and pharmaceuticals.

Industry: Used in the production of dyes, pesticides, and surfactants.

Nitrous acid: is widely used in organic chemistry for diazotization reactions, which are crucial for the synthesis of azo dyes and other aromatic compounds .

Mechanism of Action

Comparison with Similar Compounds

N-methylmethanamine: can be compared with similar compounds such as:

Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.

Methanimine: An imine without the methyl group.

Ethanimine: Another imine with an ethyl group instead of a methyl group.

These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.

Properties

CAS No. |

20591-03-1 |

|---|---|

Molecular Formula |

C2H8N2O2 |

Molecular Weight |

92.10 g/mol |

IUPAC Name |

N-methylmethanamine;nitrous acid |

InChI |

InChI=1S/C2H7N.HNO2/c1-3-2;2-1-3/h3H,1-2H3;(H,2,3) |

InChI Key |

TYORYGSZBZPZLR-UHFFFAOYSA-N |

Canonical SMILES |

CNC.N(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)